Steroid sulfatase-IN-1

Description

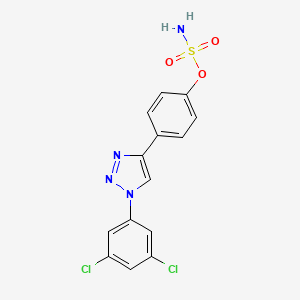

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10Cl2N4O3S |

|---|---|

Molecular Weight |

385.2 g/mol |

IUPAC Name |

[4-[1-(3,5-dichlorophenyl)triazol-4-yl]phenyl] sulfamate |

InChI |

InChI=1S/C14H10Cl2N4O3S/c15-10-5-11(16)7-12(6-10)20-8-14(18-19-20)9-1-3-13(4-2-9)23-24(17,21)22/h1-8H,(H2,17,21,22) |

InChI Key |

LVZFTBZGLNBDFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl)OS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Potent Steroid Sulfatase Inhibitor: The Case of Irosustat (STX64)

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][4][5] These products can then be converted into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers like breast and prostate cancer.[1][3][6] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these and other endocrine-related diseases.[7] While the specific compound "Steroid sulfatase-IN-1" is not documented in the public scientific literature, this guide will provide a comprehensive overview of the discovery, synthesis, and biological evaluation of a well-characterized and clinically evaluated STS inhibitor, Irosustat (also known as STX64 or BN83495), as a representative example of this class of drugs.

The Role of Steroid Sulfatase in Steroidogenesis

STS is a membrane-bound microsomal enzyme that plays a pivotal role in the local production of estrogens and androgens in various tissues.[2][8] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens. STS is highly expressed in breast tumors and its activity is significantly higher than that of aromatase, another key enzyme in estrogen synthesis.[2] This makes STS a compelling target for therapeutic intervention in hormone-dependent breast cancer.

Discovery and Development of Irosustat

The development of potent, non-steroidal STS inhibitors was a significant advancement in the field. Irosustat emerged from a research program aimed at identifying orally bioavailable, irreversible inhibitors of STS. The core pharmacophore of many potent STS inhibitors is an aryl sulfamate group, which is believed to irreversibly bind to the active site of the enzyme.[1]

Quantitative Biological Data

The following table summarizes the in vitro potency of Irosustat and a related compound, EMATE (Estrone-3-O-sulfamate), a first-generation steroidal inhibitor.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Irosustat (STX64) | Steroid Sulfatase | Enzyme Inhibition | 7.5 | Placental Microsomes | [Purohit et al., 2003] |

| Irosustat (STX64) | Steroid Sulfatase | Cell-based | 40 | MCF-7 | [Purohit et al., 2003] |

| EMATE | Steroid Sulfatase | Enzyme Inhibition | 65 | Placental Microsomes | [Purohit et al., 1995] |

| EMATE | Steroid Sulfatase | Cell-based | 8 | MCF-7 | [Purohit et al., 1995] |

Experimental Protocols

Steroid Sulfatase Inhibition Assay (Placental Microsomes)

This protocol describes a typical method for assessing the inhibitory potential of a compound against STS using placental microsomes as the enzyme source.

-

Preparation of Microsomes: Human placental microsomes are prepared by differential centrifugation of placental homogenates. The final microsomal pellet is resuspended in a suitable buffer (e.g., Tris-HCl) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Reaction: The assay is performed in a 96-well plate. Each well contains:

-

Placental microsomes (final concentration ~10 µg/mL protein).

-

Test inhibitor (Irosustat) at various concentrations.

-

The reaction is initiated by adding the substrate, [³H]-Estrone sulfate (final concentration ~20 µM).

-

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 20 minutes).

-

Extraction: The reaction is stopped by the addition of an organic solvent (e.g., toluene). The unconjugated [³H]-Estrone, which is the product of the reaction, is extracted into the organic phase.[9]

-

Quantification: The radioactivity in the organic phase is measured by liquid scintillation counting.

-

Data Analysis: The percentage of STS inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Cell-Based STS Inhibition Assay (MCF-7 Cells)

This protocol outlines a method to evaluate the efficacy of an STS inhibitor in a cellular context.

-

Cell Culture: MCF-7 human breast cancer cells, which endogenously express STS, are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (Irosustat) for a defined period (e.g., 4 hours).

-

Substrate Addition: The media is replaced with media containing the substrate, [³H]-Estrone sulfate, and the cells are incubated for a further period (e.g., 24 hours).

-

Extraction and Quantification: The amount of [³H]-Estrone released into the culture medium and within the cells is quantified as described in the microsomal assay.

-

Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of estrone formation.

Synthesis of Irosustat

The chemical synthesis of Irosustat (4-((((4-chlorophenyl)sulfonyl)oxy)methyl)-N-hydroxy-2-methyl-2H-isothiazole-3-carboxamide 1,1-dioxide) is a multi-step process. A plausible synthetic route is outlined below.

Disclaimer: The provided synthetic route is a simplified representation for illustrative purposes. The actual industrial synthesis may involve different intermediates, reagents, and reaction conditions to optimize yield and purity.

Conclusion

The development of potent and specific inhibitors of steroid sulfatase, such as Irosustat, represents a significant therapeutic advance for the treatment of hormone-dependent diseases. This technical guide has provided an overview of the discovery, biological evaluation, and a plausible synthetic pathway for a representative STS inhibitor. The detailed experimental protocols and structured data presentation offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further research into this class of compounds continues to be an active and promising area of investigation.

References

- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Steroid sulfatase: a pivotal player in estrogen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 5. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Measurement of steroid sulfatase activity [bio-protocol.org]

Steroid sulfatase-IN-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, playing a pivotal role in the progression of hormone-dependent diseases such as breast cancer. Inhibition of STS is a promising therapeutic strategy to abrogate the production of estrogens that fuel tumor growth. This technical guide provides a comprehensive overview of Steroid sulfatase-IN-1, a potent, non-steroidal inhibitor of STS. This document details its chemical structure, physicochemical and biological properties, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for its evaluation, including in vitro enzyme inhibition assays, cell-based proliferation assays, and in vivo efficacy studies, to facilitate further research and development in this area.

Introduction

Steroid sulfatase (EC 3.1.6.2) is a microsomal enzyme responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens, like estradiol, which stimulate the growth of hormone-dependent cancers.[3] Given that STS activity is elevated in a majority of breast tumors, it represents a key therapeutic target.[4]

This compound is a potent and orally active inhibitor of the STS enzyme.[5] Its ability to block the production of active estrogens makes it a compound of significant interest for the research and development of novel therapies for estrogen-dependent diseases, particularly breast cancer.

Chemical Structure and Properties

This compound is a non-steroidal molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-((3,5-dichlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)phenyl sulfamate | |

| CAS Number | 2403716-19-6 | [6] |

| Molecular Formula | C₁₄H₁₀Cl₂N₄O₃S | [6] |

| Molecular Weight | 385.23 g/mol | [6] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| InChI Key | Not readily available |

Biological Activity

This compound is a highly potent inhibitor of the steroid sulfatase enzyme. Its primary biological effect is the blockade of the conversion of inactive steroid sulfates to active steroids.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (STS Inhibition) | 1.71 nM | In vitro enzyme assay | [5] |

| In Vivo Efficacy | 51% TGI | 50 mg/kg, p.o. in a 67NR mouse xenograft model | [6] |

TGI: Tumor Growth Inhibition; p.o.: oral administration

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the steroid sulfatase enzyme, which disrupts the conversion of inactive steroid sulfates into active estrogens and androgens. This ultimately leads to a reduction in the downstream signaling cascades that promote the growth and proliferation of hormone-dependent cancer cells.

Figure 1. Signaling pathway illustrating the inhibitory effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Steroid Sulfatase Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound against the STS enzyme using a radio-labeled substrate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Mechanism: A Technical Guide to Steroid Sulfatase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, playing a pivotal role in the conversion of inactive steroid sulfates into their biologically active forms.[1][2] This enzyme is implicated in the progression of hormone-dependent diseases, particularly breast and prostate cancer, by providing a local supply of estrogens and androgens that can fuel tumor growth.[3][4][5] Steroid sulfatase-IN-1 is a potent, orally active inhibitor of STS with a reported IC50 of 1.71 nM, demonstrating significant antitumor activity in vivo. This technical guide provides an in-depth exploration of the mechanism of action of this compound and similar potent STS inhibitors, offering valuable insights for researchers and drug development professionals in the field of oncology and endocrinology.

Core Mechanism of Action

The primary mechanism of action of this compound is the potent and irreversible inhibition of the steroid sulfatase enzyme.[6] STS is responsible for the hydrolysis of estrone sulfate (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA).[1][2] E1 and DHEA are key precursors for the synthesis of the potent estrogen, estradiol (E2), and the potent androgen, dihydrotestosterone (DHT), respectively. By blocking STS, this compound effectively cuts off the supply of these essential precursors, thereby reducing the intratumoral levels of active estrogens and androgens that drive the proliferation of hormone-dependent cancer cells.

The catalytic action of STS involves a four-step mechanism:

-

Activation of a formylglycine residue in the active site by a water molecule.

-

Nucleophilic attack on the sulfur atom of the steroid sulfate substrate.

-

Release of the unconjugated steroid.

-

Release of the sulfate group and regeneration of the active site.[1]

Irreversible inhibitors like this compound are thought to covalently modify the active site of the enzyme, leading to a sustained blockade of its function.

Signaling Pathways

The inhibition of STS by this compound profoundly impacts downstream signaling pathways that are crucial for the growth and survival of hormone-dependent cancer cells.

Estrogen and Androgen Signaling

The most direct consequence of STS inhibition is the suppression of the estrogen and androgen signaling pathways. By depleting the pool of E1 and DHEA, this compound leads to reduced levels of estradiol and DHT. This, in turn, results in decreased activation of the estrogen receptor (ER) and androgen receptor (AR), leading to the downregulation of target genes involved in cell proliferation, survival, and tumor progression.

Wnt/β-catenin Signaling

Recent studies have suggested a potential link between STS and the Wnt/β-catenin signaling pathway. Overexpression of STS has been shown to induce Wnt/β-catenin signaling, leading to increased levels of β-catenin and the transcription of its target genes, which are involved in cell proliferation and epithelial-mesenchymal transition.[4] While the direct effect of this compound on this pathway has not been explicitly detailed, it is plausible that by inhibiting STS, the compound may also attenuate Wnt/β-catenin signaling in cancer cells where this link is active.

Quantitative Data

The potency of this compound and other STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and provides a comparison with other known STS inhibitors.

| Compound | IC50 (nM) | Target | Notes |

| This compound | 1.71 | STS | Potent and orally active. [6] |

| Irosustat (STX64) | 8 | STS | First-generation inhibitor, clinical trials. |

| STX213 | - | STS | Second-generation, greater duration of action.[7] |

| Estrone-3-O-sulfamate (EMATE) | 25 | STS | Early steroidal inhibitor. |

Experimental Protocols

The evaluation of STS inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Steroid Sulfatase Activity Assay

This assay is fundamental to determining the inhibitory potency of a compound against the STS enzyme.

Objective: To measure the IC50 of an inhibitor against STS.

Materials:

-

Human placental microsomes (as a source of STS) or recombinant human STS.

-

[³H]-Estrone sulfate (E1S) as the substrate.

-

Phosphate buffer (pH 7.4).

-

Toluene.

-

Scintillation fluid and counter.

-

Test inhibitor (e.g., this compound) at various concentrations.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding [³H]-E1S.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding toluene. Toluene will extract the product, [³H]-Estrone (E1), while the substrate, [³H]-E1S, remains in the aqueous phase.

-

Separate the organic (toluene) and aqueous phases by centrifugation.

-

Measure the radioactivity in the toluene phase using a scintillation counter.

-

Calculate the percentage of STS activity at each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.[3]

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol assesses the ability of an STS inhibitor to suppress the growth of hormone-dependent tumors in an animal model.

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

-

Immunocompromised female mice (e.g., nude or SCID).

-

Hormone-dependent breast cancer cells (e.g., MCF-7).

-

Estrone sulfate (E1S) or estradiol sulfate (E2S) for supplementation.

-

Test inhibitor (this compound) formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Ovariectomize the mice to remove the endogenous source of estrogens.

-

Implant hormone-dependent breast cancer cells (e.g., MCF-7) subcutaneously into the flanks of the mice.

-

Supplement the mice with a continuous source of E1S or E2S to stimulate tumor growth.

-

Once tumors are established (e.g., reach a volume of 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group daily for a specified period (e.g., 28-49 days). The control group receives the vehicle.[7]

-

Measure tumor volumes with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of STS activity, biomarker analysis).

-

Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.[7][8]

Conclusion

This compound is a highly potent inhibitor of steroid sulfatase, a key enzyme in the production of active androgens and estrogens. Its mechanism of action, centered on the blockade of this crucial step in steroidogenesis, provides a targeted approach for the treatment of hormone-dependent cancers. The detailed experimental protocols and understanding of the affected signaling pathways outlined in this guide offer a solid foundation for further research and development of this and other STS inhibitors as promising therapeutic agents. The ability to effectively reduce intratumoral hormone levels represents a significant strategy in overcoming resistance to current endocrine therapies.

References

- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. abcam.com [abcam.com]

- 7. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Irreversible inhibition of steroid sulfatase by Steroid sulfatase-IN-1

An In-Depth Technical Guide to the Irreversible Inhibition of Steroid Sulfatase by Steroid Sulfatase-IN-1

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones and represents a key therapeutic target for hormone-dependent diseases, such as breast cancer, endometriosis, and prostate cancer.[1][2] The enzyme facilitates the hydrolysis of inactive steroid sulfates, including estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[2][3] This conversion is a pivotal step in the local production of potent estrogens that can stimulate tumor growth.[2] this compound is a potent, orally active, irreversible inhibitor of STS.[4] This document provides a comprehensive technical overview of the mechanism, quantitative data, and experimental evaluation of STS inhibition by this compound.

Introduction to Steroid Sulfatase (STS)

Steroid sulfatase, formerly known as arylsulfatase C, is a microsomal enzyme encoded by the STS gene on the X chromosome.[5] It is widely distributed throughout the body, with notable expression in the placenta, skin, liver, and malignant breast tissues.[1][6] In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal androgens.[1] The "sulfatase pathway," which converts circulating E1S to E1, is a dominant source of estrogen in breast tumors, with STS activity being significantly higher than that of aromatase in these tissues.[1] This central role in supplying growth-stimulatory hormones to tumors makes STS a highly attractive target for therapeutic intervention.

The Sulfatase Pathway in Estrogen Biosynthesis

STS functions at a crucial junction in steroidogenesis. It desulfates both E1S and DHEAS, feeding precursors into pathways that produce potent estrogens like estradiol (E2) and androstenediol (Adiol), which can stimulate estrogen receptors and promote cell proliferation.[1][2]

Caption: The Sulfatase Pathway and Point of Inhibition.

Mechanism of Irreversible Inhibition

The catalytic activity of STS relies on a unique post-translational modification within its active site: the conversion of a specific cysteine residue to Cα-formylglycine (FGly).[7] This FGly residue is essential for the hydrolysis of the sulfate ester bond.[7]

Irreversible STS inhibitors, particularly those with an aryl sulfamate ester pharmacophore like this compound, are designed as active site-directed agents.[2][5] The proposed mechanism involves the inhibitor mimicking the natural substrate. Once in the active site, the sulfamate group is attacked by the catalytically active FGly residue. This leads to the irreversible sulfamoylation of the FGly, rendering the enzyme permanently inactive.[8]

Caption: Proposed Mechanism of Irreversible STS Inhibition.

Quantitative Data

This compound is a highly potent inhibitor of the STS enzyme.[4] Its inhibitory activity has been quantified and is presented below, alongside data for other notable STS inhibitors for comparative purposes.

Table 1: Inhibitory Potency of this compound

| Compound | IC₅₀ (nM) | Assay System | Notes |

|---|

| this compound | 1.71 | Not specified | Potent and orally active, with in vivo anti-tumor activity.[4] |

Table 2: Comparative Inhibitory Potency of Various STS Inhibitors

| Compound | IC₅₀ (nM) | Kᵢ (nM) | Assay System | Reference |

|---|---|---|---|---|

| Steroid sulfatase-IN-7 | 0.05 | - | Human placental STS | [4] |

| 4-Nitro-EMATE | 0.8 | - | Placental microsomes | [9] |

| 4-Nitro-EMATE | 0.01 | - | MCF-7 cells | [9] |

| Steroid sulfatase-IN-8 | 1.0 | - | Placental microsomes (P.M.) | [4] |

| Steroid sulfatase-IN-8 | 0.025 | - | JEG-3 cells | [4] |

| Steroid sulfatase-IN-6 | - | 0.4 | Human placenta STS | [4] |

| Estrone O-sulfamate (EMATE) | 18 | - | Placental microsomes (P.M.) | [4] |

| Estrone O-sulfamate (EMATE) | 0.83 | - | MCF-7 cells | [4] |

| Irosustat (STX64) | 8 | - | Not specified | [4] |

| Steroid sulfatase-IN-4 | 25 | - | Human STS | [4] |

| Steroid sulfatase-IN-3 | 25.8 | - | STS | [4] |

| DU-14 | 55.8 | - | Not specified | [4] |

| Estradiol 3-sulfamate (E2MATE) | 251 | 133 | Estrone sulfatase |[4] |

Experimental Protocols

Evaluating the efficacy of an irreversible inhibitor like this compound requires robust biochemical and cell-based assays. The following sections detail generalized protocols based on standard methodologies used for assessing STS inhibitors.[8][9]

General Workflow for STS Inhibition Assays

Caption: General Experimental Workflow for an STS Inhibition Assay.

Protocol 1: In Vitro STS Enzyme Inhibition Assay (Placental Microsomes)

This assay measures the direct inhibitory effect of this compound on STS enzyme activity.

-

Materials and Reagents:

-

Human placental microsomes (source of STS enzyme)

-

This compound

-

[6,7-³H]Estrone-3-sulfate ([³H]E1S) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Toluene (for extraction)

-

Liquid scintillation cocktail and counter

-

Microcentrifuge tubes, incubator (37°C)

-

-

Procedure:

-

Enzyme Preparation: Thaw placental microsomes on ice and dilute to the desired concentration in Tris-HCl buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Pre-incubation: In microcentrifuge tubes, add 50 µL of the enzyme preparation to 50 µL of each inhibitor dilution (or vehicle control - DMSO). To confirm irreversible inhibition, pre-incubate this mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Initiation: Start the reaction by adding 100 µL of [³H]E1S substrate (e.g., 20 µM final concentration) to each tube.

-

Incubation: Incubate the reaction mixture for a fixed time (e.g., 20-30 minutes) at 37°C, ensuring the reaction is within the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding 500 µL of toluene. Vortex vigorously for 30 seconds to extract the product ([³H]E1) into the organic phase, while the substrate ([³H]E1S) remains in the aqueous phase.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic layers.

-

Quantification: Transfer an aliquot of the upper toluene layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Cell-Based STS Inhibition Assay (MCF-7 Cells)

This assay assesses the inhibitor's ability to penetrate cells and inhibit STS activity in a more physiologically relevant environment.

-

Materials and Reagents:

-

MCF-7 breast cancer cells (or other STS-expressing cell line like JEG-3)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

[³H]E1S substrate

-

Phosphate-Buffered Saline (PBS)

-

Toluene

-

Scintillation counter

-

-

Procedure:

-

Cell Culture: Plate MCF-7 cells in 24-well plates and grow to near confluency.

-

Inhibitor Treatment: Wash the cells with PBS. Treat the cells with fresh, serum-free medium containing various concentrations of this compound (or vehicle control) for a specified duration (e.g., 4-24 hours).

-

Irreversibility Check (Optional): To confirm irreversible binding, after the initial treatment, wash the cells extensively with PBS to remove any unbound inhibitor, then add fresh medium and incubate for an additional period before proceeding.[8]

-

Assay Initiation: Remove the treatment medium and add fresh medium containing the [³H]E1S substrate to each well.

-

Incubation: Incubate the cells for 2-4 hours at 37°C.

-

Product Extraction: Transfer the culture medium from each well into a tube. Add 1 mL of toluene, vortex, and centrifuge to separate the phases.

-

Quantification: Measure the radioactivity in the toluene layer as described in Protocol 1.

-

Data Analysis: Normalize the results to cell number or protein content if necessary. Calculate the percentage of inhibition and determine the cellular IC₅₀ value.

-

Conclusion

This compound is a potent, irreversible inhibitor of steroid sulfatase, a clinically validated target for hormone-dependent cancers. Its low nanomolar IC₅₀ value places it among the most effective STS inhibitors discovered. The mechanism of irreversible inhibition via sulfamoylation of the active site FGly residue ensures a sustained and durable blockade of the sulfatase pathway. The experimental protocols outlined provide a robust framework for the preclinical evaluation of this compound and other novel STS inhibitors, facilitating further research and development in this critical area of oncology and endocrinology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Steroid Sulfatase in the Pathogenesis and Treatment of Estrogen-Dependent Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Steroid sulfatase (STS) has emerged as a critical enzyme in the local production of active estrogens within peripheral tissues, playing a significant role in the progression of estrogen-dependent diseases such as breast cancer, endometrial cancer, and endometriosis. By hydrolyzing inactive steroid sulfates into their biologically active forms, STS provides a key mechanism for localized hormone availability that can drive disease pathogenesis. This technical guide provides an in-depth overview of the function of STS, its implication in disease, the development of STS inhibitors as a therapeutic strategy, and detailed experimental protocols for studying this important enzyme.

Introduction: The Sulfatase Pathway in Estrogen Biosynthesis

In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues. Two main pathways contribute to the local synthesis of estradiol (E2), the most potent estrogen: the aromatase pathway and the sulfatase pathway.[1] While the aromatase pathway, which converts androgens to estrogens, has been a major focus of endocrine therapies, the sulfatase pathway is now recognized as a crucial contributor to the estrogenic milieu within tumors and other diseased tissues.[1][2]

The sulfatase pathway involves the uptake of circulating inactive steroid sulfates, primarily estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into cells via organic anion transporting polypeptides (OATPs).[1] Within the cell, steroid sulfatase (STS), a membrane-bound enzyme located in the endoplasmic reticulum, hydrolyzes these sulfates.[3] STS converts E1S to estrone (E1) and DHEAS to dehydroepiandrosterone (DHEA).[2][4] E1 can then be converted to the highly potent E2 by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] DHEA can be metabolized to androstenediol, a steroid with estrogenic properties, or converted to androstenedione, which can then enter the aromatase pathway to form E1.[2][5]

The reverse reaction, the sulfation of active estrogens back to their inactive forms, is catalyzed by estrogen sulfotransferases (SULTs), such as SULT1E1.[1] The balance between STS and SULT activities is therefore a critical determinant of the local concentration of active estrogens.[1][4] In many estrogen-dependent diseases, this balance is shifted towards increased STS activity, leading to an accumulation of active estrogens that can stimulate cell proliferation and disease progression.[1][4]

The Role of Steroid Sulfatase in Estrogen-Dependent Diseases

Breast Cancer

A substantial body of evidence implicates STS in the pathology of hormone-dependent breast cancer. STS activity is detectable in the vast majority of breast tumors, often at levels significantly higher than aromatase activity.[2] In fact, it is estimated that the sulfatase pathway can contribute up to ten times more E1 in breast tumors than the aromatase pathway.[2] High levels of STS mRNA expression in breast tumors have been associated with a poor prognosis and reduced relapse-free survival, highlighting its clinical significance.[5][6] The increased local production of estrogens via STS can stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[2] Furthermore, studies have shown that breast cancer cells can upregulate STS expression and activity after treatment with aromatase inhibitors, suggesting that the sulfatase pathway may serve as a mechanism of resistance to these therapies.[7]

Endometrial Cancer and Other Gynecological Diseases

Similar to breast cancer, endometrial cancer is an estrogen-dependent malignancy where local estrogen production is a key driver of tumor growth.[4][8] Increased STS activity has been observed in cancerous endometrium, contributing to a local environment rich in active estrogens.[4] Clinical studies have shown that higher levels of E1S are associated with an increased risk of recurrence in endometrial cancer patients, supporting the importance of the sulfatase pathway in this disease.[9]

Beyond endometrial cancer, STS is also implicated in other gynecological conditions such as endometriosis and adenomyosis.[4] In endometriosis, the sulfatase pathway appears to be the dominant route for local estrogen formation, as aromatase activity in endometriotic tissue is comparatively low.[4]

Steroid Sulfatase Inhibitors: A Therapeutic Strategy

The critical role of STS in providing active estrogens to diseased tissues has made it an attractive target for therapeutic intervention. The development of potent and specific STS inhibitors aims to block the local production of estrogens, thereby depriving hormone-dependent tumors of their growth stimulus.

A number of steroidal and non-steroidal STS inhibitors have been developed.[2] The most clinically advanced are irreversible inhibitors, which typically contain a phenol sulfamate ester pharmacophore.[2] This moiety is believed to transfer a sulfamoyl group to the active site of the enzyme, leading to its irreversible inactivation.[10]

Irosustat (STX64, 667-Coumate, BN83495)

Irosustat is the most extensively studied STS inhibitor and the only one to have completed Phase I and II clinical trials for various hormone-dependent cancers, including breast, prostate, and endometrial cancer.[7][11] Clinical data has demonstrated that Irosustat can effectively block STS activity in both peripheral blood lymphocytes and tumor tissues at well-tolerated doses.[5][12] This inhibition leads to significant reductions in the serum concentrations of androstenediol and estrogens.[5][12] An unexpected finding from these trials was a substantial decrease in serum androstenedione levels, indicating that a significant portion of this aromatase substrate is derived from the peripheral conversion of DHEAS.[5][12] In a trial involving postmenopausal women with ER+ metastatic breast cancer, Irosustat treatment resulted in stable disease for a number of patients.[5][12]

The following table summarizes key STS inhibitors and their reported potencies.

| Inhibitor | Type | IC50 (nM) | Target Disease(s) |

| Irosustat (STX64) | Irreversible, Non-steroidal | ~0.04 | Breast, Endometrial, Prostate Cancer |

| Estrone-3-O-sulfamate (EMATE) | Irreversible, Steroidal | ~0.06 | Breast Cancer (preclinical) |

| Estradiol-3-O-sulfamate (E2MATE) | Irreversible, Steroidal | ~0.08 | Hormone Replacement Therapy (clinical) |

| STX681 | Irreversible, Non-steroidal | ~0.02 | Breast Cancer (preclinical) |

| KW-2581 | Reversible, Non-steroidal | ~1.3 | Breast Cancer (preclinical) |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Key Experimental Methodologies

Measurement of Steroid Sulfatase Activity

A common and specific method for measuring STS activity involves the use of radiolabeled substrates.[2]

Protocol: Radiometric STS Activity Assay

-

Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer, such as RIPA buffer.[13] Determine the protein concentration of the lysate using a standard method like the BCA assay.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the STS enzyme) with a phosphate buffer (pH 7.4). Phosphate buffer is used to inhibit arylsulfatases A and B, thereby increasing the specificity of the assay for STS.[2]

-

Substrate Addition: Add a radiolabeled substrate, such as [6,7-³H]E1S or [7-³H]DHEAS, to initiate the reaction.[2]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction and extract the liberated unconjugated steroid (e.g., [³H]E1 or [³H]DHEA) using an organic solvent like toluene or diethyl ether. The sulfated substrate will remain in the aqueous phase.

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculation: Calculate the STS activity based on the amount of radioactive product formed per unit of time and per milligram of protein.

In Vitro Screening of STS Inhibitors

The efficacy of potential STS inhibitors is typically assessed in vitro using cell-based or enzyme assays.

Protocol: In Vitro STS Inhibitor Screening in Breast Cancer Cells

-

Cell Culture: Culture a human breast cancer cell line known to express STS (e.g., MCF-7) in appropriate growth medium.

-

Inhibitor Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a predetermined time.

-

STS Activity Assay: After incubation with the inhibitor, wash the cells and measure the remaining STS activity using the radiometric assay described above.

-

Data Analysis: Plot the percentage of STS inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce STS activity by 50%.

Colorimetric Sulfatase Activity Assay

Commercially available kits provide a non-radioactive method for measuring sulfatase activity.[14][15] These assays are based on the hydrolysis of a chromogenic sulfate ester, such as 4-nitrocatechol sulfate, to 4-nitrocatechol, which can be quantified spectrophotometrically at 515 nm.[14][15]

Protocol: General Colorimetric Sulfatase Assay

-

Sample and Standard Preparation: Prepare cell or tissue homogenates as described previously.[14][15] Prepare a standard curve using the provided 4-nitrocatechol standard.[14]

-

Reaction Mix: Prepare a reaction mix containing the sulfatase assay buffer and the sulfatase substrate.[14][15]

-

Incubation: Add the reaction mix to the samples and standards and incubate at 37°C for 30 minutes.[14][15]

-

Stop and Develop: Add a stop/developing solution to terminate the reaction and develop the color.[14][15]

-

Measurement: Read the absorbance at 515 nm using a microplate reader.[14][15]

-

Calculation: Determine the sulfatase activity in the samples by comparing their absorbance to the standard curve.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and experimental workflows related to steroid sulfatase.

Caption: The Steroid Sulfatase Pathway in Estrogen Synthesis.

Caption: Workflow for In Vitro Screening of STS Inhibitors.

Caption: Mechanism of Irreversible STS Inhibition.

Conclusion and Future Directions

Steroid sulfatase is a key enzyme in the local production of active estrogens and plays a well-established role in the pathophysiology of estrogen-dependent diseases. The development of STS inhibitors represents a promising therapeutic avenue, particularly for patients who have developed resistance to existing endocrine therapies. The clinical evaluation of Irosustat has provided valuable proof-of-concept for this approach.

Future research in this field is likely to focus on the development of second and third-generation STS inhibitors with improved potency and pharmacokinetic properties.[7][11] Additionally, the development of dual-target inhibitors, such as compounds that inhibit both STS and aromatase, may offer a more comprehensive blockade of estrogen synthesis and potentially overcome resistance mechanisms.[7] Further elucidation of the regulatory mechanisms governing STS expression and activity in diseased tissues will also be crucial for identifying new therapeutic targets and refining treatment strategies for estrogen-dependent diseases.

References

- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 5. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases | Semantic Scholar [semanticscholar.org]

- 9. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Steroid sulfatase: a new target for the endocrine therapy of breast cancer. | Semantic Scholar [semanticscholar.org]

- 13. Measurement of steroid sulfatase activity [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. abcam.com [abcam.com]

The Aryl Sulfamate Pharmacophore in Steroid Sulfatase (STS) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent diseases, particularly in oncology and women's health. This enzyme facilitates the conversion of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, which can fuel the growth of hormone-sensitive cancers like breast, prostate, and endometrial cancer. The aryl sulfamate group has been identified as a key pharmacophore for the irreversible inhibition of STS. This technical guide provides a comprehensive overview of the aryl sulfamate pharmacophore in the context of STS inhibitors, detailing its mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation. Furthermore, it summarizes key quantitative data and visualizes the intricate signaling pathways and experimental workflows.

Introduction: The Role of Steroid Sulfatase in Hormone-Dependent Diseases

Steroid sulfatase (STS) is a microsomal enzyme that plays a pivotal role in the biosynthesis of active steroid hormones by hydrolyzing steroid sulfates.[1][2][3] In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal androgens.[4] STS is crucial in this process, converting DHEAS and E1S into dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[5][6] These can then be further converted to potent androgens and estrogens like estradiol and androstenediol, which stimulate the growth of hormone-dependent tumors.[3][6] STS activity is found in a majority of breast tumors, and its expression is often elevated in malignant tissues compared to normal tissues.[6] This makes STS a highly attractive target for therapeutic intervention.

The Aryl Sulfamate Pharmacophore: A Potent Tool for Irreversible Inhibition

The discovery of the aryl O-sulfamate pharmacophore was a landmark in the development of potent STS inhibitors.[7] Compounds containing this moiety act as irreversible, active-site-directed inhibitors of STS.[2][7]

Mechanism of Action

Aryl sulfamate-based inhibitors are believed to act as suicide inhibitors. The prevailing hypothesis is that the sulfamoyl group is transferred to the active site of the STS enzyme, leading to its irreversible inactivation.[2] Docking studies suggest a sulfamoyl group transfer to the formylglycine 75 residue within the enzyme's active site.[7] This covalent modification permanently disables the enzyme's catalytic activity.

Quantitative Analysis of Aryl Sulfamate-Based STS Inhibitors

The potency of STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro inhibitory activities of key steroidal and non-steroidal aryl sulfamate-based inhibitors against STS in various experimental systems.

Table 1: Steroidal Aryl Sulfamate-Based STS Inhibitors

| Compound | Structure | Cell Line/System | IC50 | Reference |

| Estrone-3-O-sulfamate (EMATE) | Steroidal | MCF-7 cells | 65 pM | [8] |

| Estradiol-3-O-sulfamate (E2MATE) | Steroidal | Not Specified | Potent Inhibitor | [2] |

Note: While potent, the clinical utility of steroidal inhibitors like EMATE in cancer is limited due to their inherent estrogenic properties.[8]

Table 2: Non-Steroidal Aryl Sulfamate-Based STS Inhibitors

| Compound | Structure | Cell Line/System | IC50 | Reference |

| Irosustat (STX64, 667-COUMATE) | Coumarin-based | JEG-3 cells | 8 nM | [8] |

| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | Coumarin-based | Placental microsomes | >90% inhibition at 10 µM | [9] |

| 3,4-Dimethylcoumarin-7-O-sulfamate | Coumarin-based | MCF-7 cells | ~12-fold more potent than COUMATE | [9] |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Triazole-based | Enzymatic Assay | 36.78 nM | [8] |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Triazole-based | MCF-7 cells | 0.21 nM | [8] |

| Tetrahydroisoquinoline-based sulfamate 1 | Tetrahydroisoquinoline | HEK-293 cells (STS-transfected) | 3.9 nM | [10] |

| Tetrahydroisoquinoline-based sulfamate 2 | Tetrahydroisoquinoline | HEK-293 cells (STS-transfected) | 8.9 nM | [10] |

| Tetrahydroisoquinoline-based sulfamate 3 | Tetrahydroisoquinoline | HEK-293 cells (STS-transfected) | 16.6 nM | [10] |

| 4,4'-Benzophenone-O,O'-disulfamate | Benzophenone-based | Not Specified | 190 nM | [11] |

Table 3: Dual Aromatase-STS Inhibitors (DASIs) with Aryl Sulfamate Moiety

| Compound | Structure | STS Inhibition (IC50) | Aromatase Inhibition (IC50) | Cell Line/System | Reference |

| STX1983 | Biphenyl-based | 5.5 nM | 0.5 nM | Not Specified | [12] |

| Compound 22b | Arylsulfamate-linked triazole | 39 nM | 0.82 nM | JEG-3 cells | [13] |

| STX681 | Arylsulfamate-linked triazole | 39 nM | 0.82 nM | Not Specified | [13] |

Signaling Pathways Modulated by STS Inhibition

Inhibition of STS disrupts the production of active androgens and estrogens, thereby impacting downstream signaling pathways that are crucial for the growth of hormone-dependent cancers.

Steroidogenesis Pathway

The following diagram illustrates the central role of STS in the steroidogenesis pathway and how its inhibition blocks the formation of key steroid hormones.

Caption: Steroidogenesis pathway highlighting the role of STS.

Impact on Estrogen and Androgen Receptor Signaling

By reducing the pool of active estrogens and androgens, STS inhibitors effectively suppress the transcriptional activity of the estrogen receptor (ER) in breast cancer and the androgen receptor (AR) in prostate cancer.[1][14] This leads to a reduction in the expression of genes that promote cell proliferation and tumor growth.[1][15]

Caption: Downstream effects of STS inhibition on ER and AR signaling.

Experimental Protocols

The evaluation of aryl sulfamate-based STS inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro STS Activity Assay

This protocol describes a general method for determining the inhibitory activity of a compound against STS in a cell-free system (e.g., placental microsomes or purified enzyme).

Materials:

-

Purified STS enzyme or placental microsomes

-

STS assay buffer

-

Substrate (e.g., 4-methylumbelliferyl sulfate (4-MUS) for a fluorometric assay, or a radiolabeled steroid sulfate for a radioassay)

-

Test compound (STS inhibitor)

-

Stop solution

-

Microplate reader (fluorometer or scintillation counter)

Procedure:

-

Prepare a dilution series of the test compound in an appropriate solvent.

-

In a microplate, add the STS enzyme/microsomes and the assay buffer.

-

Add the test compound at various concentrations to the wells. Include a vehicle control.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction for a defined period at a specific temperature (e.g., 37°C).

-

Stop the reaction by adding the stop solution.

-

Measure the product formation using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based STS Inhibition Assay

This protocol outlines a method for assessing the ability of a compound to inhibit STS activity in intact cells.

Materials:

-

Cancer cell line expressing STS (e.g., MCF-7, JEG-3, LNCaP, VCaP)

-

Cell culture medium and supplements

-

Test compound

-

Radiolabeled substrate (e.g., [3H]E1S)

-

Scintillation fluid and counter

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Add the radiolabeled substrate to the cells and incubate.

-

After incubation, collect the medium.

-

Separate the unconjugated steroid product from the sulfated substrate (e.g., by solvent extraction).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the percentage of STS inhibition and determine the IC50 value.

In Vivo Xenograft Models

Xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of STS inhibitors.

Procedure:

-

Cell Line/Patient-Derived Xenograft (PDX) Implantation:

-

Subcutaneously inject a suspension of a human cancer cell line (e.g., MCF-7, VCaP) into the flank of immunocompromised mice.[16][17]

-

For estrogen-dependent tumors, an estrogen pellet may be implanted to support initial tumor growth.[16]

-

Alternatively, fragments of a patient's tumor can be implanted to create a PDX model.[18][19]

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (length x width^2) / 2.

-

-

Treatment Administration:

-

Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer the STS inhibitor (e.g., orally or by injection) according to the desired dosing schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volumes and body weights throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of STS activity, biomarker analysis).

-

Serum can also be collected to measure hormone levels and other biomarkers like PSA in prostate cancer models.[15]

-

Experimental Workflow for STS Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel aryl sulfamate-based STS inhibitor.

Caption: Preclinical evaluation workflow for STS inhibitors.

Structure-Activity Relationships (SAR)

SAR studies have been crucial in optimizing the potency and drug-like properties of aryl sulfamate-based STS inhibitors.

-

The Sulfamate Group: The OSO2NH2 group is essential for irreversible inhibition.[20]

-

Aromatic Core: Both steroidal and non-steroidal aromatic cores can be utilized. Non-steroidal cores, such as coumarins and triazoles, have the advantage of being non-estrogenic.[8][21]

-

Substitutions on the Aromatic Ring: The position and nature of substituents on the aromatic ring can significantly influence potency. For example, in some series, the introduction of halogen atoms can enhance inhibitory activity.[12]

-

Linker and Side Chains: The nature of linkers and side chains in non-steroidal inhibitors can be modified to improve potency and pharmacokinetic properties.

Caption: Logical relationships in SAR studies of STS inhibitors.

Conclusion and Future Directions

The aryl sulfamate pharmacophore has proven to be a highly effective tool for the design of potent and irreversible inhibitors of steroid sulfatase. The development of non-steroidal inhibitors like Irosustat has demonstrated the clinical potential of this therapeutic strategy in hormone-dependent cancers.[22][23] Future research will likely focus on the development of next-generation STS inhibitors with improved pharmacokinetic profiles and the exploration of dual-targeting agents, such as DASIs, to overcome endocrine resistance.[12] The detailed understanding of the biology of STS and the chemistry of its inhibitors, as outlined in this guide, will be instrumental in advancing these efforts and bringing new therapeutic options to patients.

References

- 1. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. | Semantic Scholar [semanticscholar.org]

- 10. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,4'-Benzophenone-O,O'-disulfamate: a potent inhibitor of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship study of steroidal and nonsteroidal inhibitors of the enzyme estrone sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Transport of Steroid Sulfatase Substrates: A Prerequisite for the Action of Inhibitors like Steroid Sulfatase-IN-1

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. Located in the membrane of the endoplasmic reticulum, STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1-S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] This enzymatic activity is a key component of the "sulfatase pathway," which provides estrogens and androgens to hormone-dependent tissues.[1][2] Consequently, STS has emerged as a significant target for therapeutic intervention in conditions like breast and prostate cancer.

Steroid sulfatase-IN-1 is a potent, orally active inhibitor of the STS enzyme, with an IC50 of 1.71 nM, and has demonstrated antitumor activity in vivo.[3][4] While the inhibitory action of this molecule on the STS enzyme is established, publicly available scientific literature does not currently provide specific details on the cellular uptake and transport mechanisms of this compound itself.

However, for any intracellular enzyme inhibitor to be effective, its target's substrates must be present within the same cellular compartment. Therefore, understanding the mechanisms by which the primary substrates of STS, E1-S and DHEA-S, are transported into the cell is of paramount importance for the development and application of STS inhibitors. This technical guide provides an in-depth overview of the cellular uptake and transport of these key steroid sulfates.

Mechanisms of Steroid Sulfate Transport

The uptake of hydrophilic steroid sulfates across the cell membrane is not a passive process. It is mediated by specific carrier proteins, primarily belonging to the Organic Anion Transporting Polypeptide (OATP) and Sodium-dependent Organic Anion Transporter (SOAT) families.[5] These transporters facilitate the entry of circulating E1-S and DHEA-S into target cells, making them available for hydrolysis by STS.

Organic Anion Transporting Polypeptides (OATPs)

OATPs are a family of membrane transport proteins that mediate the sodium-independent uptake of a wide range of endogenous and exogenous compounds, including steroid sulfates. Several OATP isoforms have been implicated in the transport of E1-S and DHEA-S into hormone-dependent tissues.

Sodium-dependent Organic Anion Transporter (SOAT)

The Sodium-dependent Organic Anion Transporter (SOAT), also known as SLC10A6, is a transporter that shows specificity for steroid sulfates like DHEA-S and E1-S. Its expression in hormone-responsive tissues like the testis suggests a key role in the local supply of steroid precursors for intracrine hormone production.

Quantitative Data on Steroid Sulfate Transport

The following table summarizes the kinetic parameters for the transport of E1-S and DHEA-S by a key OATP transporter, OATP-B, expressed in Chinese hamster ovary (CHO) cells.

| Transporter | Substrate | Affinity Constant (K_m) | Maximum Velocity (V_max) | Cell Line | Reference |

| OATP-B | Estrone-3-sulfate (E1S) | 5 µmol/liter | 777 pmol/mg·min | CHO | [6] |

| OATP-B | DHEA-Sulfate (DHEAS) | 9 µmol/liter | 85 pmol/mg·min | CHO | [6] |

Experimental Protocols

Protocol for Measuring Steroid Sulfatase Activity

This protocol describes a common method for determining STS activity in cell lysates or tissue homogenates by measuring the conversion of a radiolabeled substrate.

Objective: To quantify the enzymatic activity of Steroid Sulfatase.

Materials:

-

[³H]Estrone-3-sulfate (E1S)

-

[¹⁴C]Estrone (E1) as an internal standard

-

Toluene

-

Cell or tissue homogenate

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the cell or tissue homogenate in a suitable buffer.

-

Add a known concentration of [³H]E1S to initiate the reaction.

-

Incubate the mixture at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding an organic solvent like toluene.

-

Add [¹⁴C]E1 as an internal standard to account for procedural losses.

-

Separate the product, [³H]Estrone, from the substrate, [³H]E1S, by toluene partition. The unconjugated steroid (estrone) will move into the organic phase, while the sulfated form remains in the aqueous phase.

-

Measure the radioactivity of ³H and ¹⁴C in the toluene phase using a liquid scintillation spectrometer.

-

Calculate the amount of E1 formed and express the results as pmol/h/mg of protein.

Protocol for Cellular Uptake Assay of Steroid Sulfates

This protocol outlines a method to measure the uptake of steroid sulfates into cultured cells, which can be adapted to study the effects of inhibitors or to characterize transporter kinetics.

Objective: To measure the rate of uptake of radiolabeled steroid sulfates into cultured cells.

Materials:

-

Cultured cells (e.g., MCF-7 breast cancer cells)

-

Radiolabeled substrate (e.g., [³H]DHEA-S)

-

Appropriate cell culture medium and buffers

-

Ice-cold stop buffer (e.g., PBS)

-

Lysis buffer

-

Scintillation counter

Procedure:

-

Plate cells in multi-well plates and grow to a suitable confluency.

-

Wash the cells with a pre-warmed uptake buffer.

-

Add the uptake buffer containing the radiolabeled steroid sulfate (e.g., [³H]DHEA-S) to start the uptake.

-

Incubate for various time points at 37°C.

-

To terminate the uptake, aspirate the radioactive medium and wash the cells rapidly with ice-cold stop buffer.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the lysate to normalize the uptake data.

-

Express the results as pmol of substrate taken up per mg of protein over time.

Visualization of Pathways and Workflows

The Sulfatase Pathway for Estrogen Synthesis

The following diagram illustrates the conversion of circulating steroid sulfates into active estrogens within a target cell, a pathway that is blocked by Steroid Sulfatase inhibitors.

Caption: Intracellular conversion of steroid sulfates to active estrogens via the sulfatase pathway.

Experimental Workflow for Cellular Uptake Assay

This diagram outlines the key steps in a typical experiment to measure the cellular uptake of steroid sulfates.

Caption: Workflow for a radiolabeled steroid sulfate cellular uptake experiment.

Conclusion

While direct experimental data on the cellular transport of this compound is not yet available in the public domain, its efficacy is fundamentally dependent on the intracellular presence of its target's substrates, E1-S and DHEA-S. The transport of these steroid sulfates into target cells is a well-characterized, carrier-mediated process involving OATP and SOAT proteins. A thorough understanding of these uptake mechanisms is crucial for contextualizing the action of STS inhibitors and for the continued development of therapies targeting the sulfatase pathway. The protocols and data presented here provide a foundational guide for researchers in this field.

References

- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Steroids | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

Methodological & Application

Application Notes and Protocols for Steroid Sulfatase-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][3] This enzymatic activity is particularly significant in hormone-dependent cancers, such as breast and prostate cancer, where the local production of estrogens and androgens can fuel tumor growth.[1][2] Consequently, STS has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4][5]

Steroid sulfatase-IN-1 is a potent, orally active inhibitor of steroid sulfatase, with a reported IC50 of 1.71 nM. Its high potency makes it a valuable tool for studying the role of STS in various physiological and pathological processes and a potential candidate for drug development. These application notes provide detailed protocols for the in vitro evaluation of this compound, including an enzyme inhibition assay and a cell-based proliferation assay.

Signaling Pathway of Steroid Sulfatase

The following diagram illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active steroid hormones, which can then stimulate hormone-dependent cellular responses.

Caption: Steroid sulfatase pathway and point of inhibition.

Quantitative Data Summary

The inhibitory potency of this compound and its effects on cell proliferation are summarized below.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Effect | Reference |

| This compound | Steroid Sulfatase (STS) | Enzyme Inhibition | 1.71 | - | Potent Inhibition | MedChemExpress |

| KW-2581 (example) | Steroid Sulfatase (STS) | Cell Proliferation | 0.18 | ZR-75-1 | Inhibition of E1S-stimulated growth | [6] |

| 2-MeOE2bisMATE (example) | Cell Proliferation | Cell Proliferation | 400 | MCF-7 | Inhibition of cell growth | [7] |

| Chromenone sulfamates (example) | Steroid Sulfatase (STS) | Cell Proliferation | <0.1 | MCF-7 | Blockade of estrone sulfate-stimulated growth | [4] |

Experimental Protocols

STS Enzyme Inhibition Assay (Colorimetric)

This protocol describes the determination of the IC50 value of this compound using a colorimetric assay with p-nitrocatechol sulfate as the substrate. As this compound is likely an irreversible inhibitor, a pre-incubation step is crucial.[3][6][8][9]

Workflow for Enzyme Inhibition Assay

Caption: Workflow for the STS enzyme inhibition assay.

Materials:

-

Purified human steroid sulfatase (e.g., from placental microsomes)

-

This compound

-

p-Nitrocatechol sulfate (substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 515 nm

-

Incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in Assay Buffer. Given the potent IC50 of 1.71 nM, a suitable concentration range would be from 0.01 nM to 100 nM.

-

Prepare a solution of p-nitrocatechol sulfate in Assay Buffer.

-

Prepare a solution of purified STS enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Test wells: Add the diluted this compound solutions.

-

Positive control (100% activity): Add Assay Buffer with the same concentration of DMSO as in the test wells.

-

Negative control (0% activity): Add Assay Buffer.

-

Substrate blank: Add Assay Buffer. This will be used to subtract background absorbance.

-

-

-

Pre-incubation:

-

Add the STS enzyme solution to the test and positive control wells.

-

Incubate the plate at 37°C for a defined pre-incubation time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. For irreversible inhibitors, varying the pre-incubation time can provide insights into the kinetics of inactivation.[10]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the p-nitrocatechol sulfate solution to all wells except the negative control.

-

Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range in the positive control wells.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding the Stop Solution to all wells. The addition of NaOH will also induce a color change in the product (p-nitrocatechol).

-

Measure the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the substrate blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based STS Inhibition and Proliferation Assay

This protocol evaluates the effect of this compound on the proliferation of hormone-dependent breast cancer cells (MCF-7) stimulated with estrone sulfate.

Logical Relationship of Cell-Based Assay Components

Caption: Logical flow of the cell-based proliferation assay.

Materials:

-

MCF-7 human breast cancer cell line

-

JEG-3 choriocarcinoma cell line (as a positive control for high STS expression)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phenol red-free medium supplemented with charcoal-stripped FBS

-

Estrone sulfate (E1S)

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in standard medium.

-

For the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for at least 24 hours to deprive them of estrogens.

-

Trypsinize and seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Prepare solutions of E1S and various concentrations of this compound in the phenol red-free medium.

-

Remove the medium from the cells and replace it with the treatment media:

-

Vehicle control: Medium with vehicle (DMSO).

-

E1S stimulation: Medium with E1S (e.g., 10 nM).

-

Inhibitor treatment: Medium with E1S and varying concentrations of this compound.

-

Inhibitor only control: Medium with the highest concentration of this compound to assess any direct cytotoxic effects.

-

-

-

Incubation:

-

Incubate the plates for 3-5 days to allow for cell proliferation.

-

-

Measurement of Cell Proliferation:

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Calculate the percentage of inhibition of E1S-stimulated proliferation for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of growth).

-

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. The enzyme inhibition assay allows for the precise determination of its inhibitory potency, while the cell-based assay provides crucial information on its efficacy in a more physiologically relevant context. These methods are essential for advancing our understanding of this potent inhibitor and its potential as a therapeutic agent in hormone-dependent diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 4. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrone formate: a novel type of irreversible inhibitor of human steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Steroid Sulfatase-IN-1 in MCF-7 Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens in hormone-dependent breast cancers.[1][2][3] STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] In estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7, this localized production of estrogens can stimulate cell proliferation.[4] Therefore, the inhibition of STS presents a promising therapeutic strategy for hormone-dependent breast cancer.[1][3][5][6][7]

Steroid sulfatase-IN-1 is a potent, orally active inhibitor of the steroid sulfatase enzyme.[8][9] These application notes provide a detailed protocol for utilizing this compound in a cell proliferation assay with the MCF-7 human breast cancer cell line. The provided methodology is based on the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity and cell proliferation.[10][11][12][13]